molecular formula C22H15ClF3N5O B2955790 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207037-77-1

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2955790
CAS No.: 1207037-77-1
M. Wt: 457.84
InChI Key: GFNGAATVDKQNSN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,3-triazole core, a privileged scaffold known for its high chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds, which facilitates interactions with biological targets . The 1,2,3-triazole ring is often used as a bioisostere for amide bonds or other functional groups, making it a valuable building block for constructing novel bioactive molecules . Compounds containing the 1,2,3-triazole-4-carboxamide motif have been extensively studied and demonstrate a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . For instance, derivatives of 1,2,3-triazole-4-carboxamide have shown promising antiproliferative activity against various cancer cell lines in preclinical studies . The specific substitution pattern on this compound—incorporating chlorophenyl, pyridyl, and trifluoromethylbenzyl groups—suggests potential for diverse research applications, particularly in the synthesis and screening of new pharmacologically active agents. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N5O/c23-17-9-3-4-10-18(17)31-20(15-7-5-11-27-12-15)19(29-30-31)21(32)28-13-14-6-1-2-8-16(14)22(24,25)26/h1-12H,13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGAATVDKQNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinyl boronic acid or halide is coupled with the triazole intermediate.

    Incorporation of the trifluoromethylphenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups within the compound to their reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The pyridinyl and triazole rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the triazole ring and its derivatives.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and pyridinyl groups can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Features

The compound shares structural motifs with several bioactive molecules, as outlined below:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound 1,2,3-triazole-4-carboxamide 2-chlorophenyl, pyridin-3-yl, 2-(trifluoromethyl)benzyl Assumed antitumor Structural similarity to c-Met inhibitors; trifluoromethyl enhances lipophilicity .
Razaxaban (DPC 906) Pyrazole-5-carboxamide 3'-aminobenzisoxazol-5'-yl, 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl Factor Xa inhibitor High selectivity (>1,000-fold vs. trypsin), 52% oral bioavailability in dogs, and efficacy in antithrombotic models .
1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole-4-carboxamide 4-chlorophenyl, thienopyrimidinyloxy phenyl c-Met inhibitor IC₅₀ = 0.8–2.3 nM against tumor cell lines (MCF-7, HepG2); induces apoptosis .
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide 3-chloro-2-pyridyl, 4-chloro-2-methylphenyl Agrochemical (insecticide) Derived from fipronil analogs; likely targets GABA receptors in pests .
1-(3-chlorophenyl)-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide Pyrazole-4-carboxamide 3-chlorophenyl, ethylamide Unknown Structural simplicity; potential scaffold for further derivatization .

Key Differences in Bioactivity and Selectivity

  • Triazole vs. Pyrazole Cores : The triazole core in the target compound may confer greater metabolic stability compared to pyrazole-based analogs (e.g., razaxaban) due to reduced susceptibility to oxidative degradation . However, pyrazole derivatives often exhibit stronger hydrogen-bonding interactions with targets like Factor Xa .
  • Substituent Effects: The pyridin-3-yl group in the target compound may enhance solubility and target engagement compared to bulkier substituents (e.g., thienopyrimidinyloxy in ’s compound), which improve selectivity for kinases like c-Met . The 2-(trifluoromethyl)benzyl carboxamide moiety likely increases membrane permeability relative to simpler alkylamide groups (e.g., ethylamide in ’s compound) .
  • Biological Targets : While razaxaban targets Factor Xa , triazole carboxamides with chlorophenyl/trifluoromethyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share this mechanism.

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility: The compound’s synthesis likely follows routes similar to ’s protocol (THF-mediated coupling of amino-triazoles with acyl chlorides) .

Potential Contradictions and Limitations

  • Activity vs. Selectivity : While ’s triazole carboxamide shows potent c-Met inhibition, the target compound’s pyridinyl substituent may shift selectivity to other kinases (e.g., VEGFR2) .

3. Its comparison with pyrazole-based analogs (e.g., razaxaban) highlights trade-offs between core stability and target engagement, while substituent variations (chlorophenyl, trifluoromethyl) modulate potency and selectivity. Further studies are required to validate its biological targets and pharmacokinetic profile.

Biological Activity

The compound 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15ClF3N5O\text{C}_{18}\text{H}_{15}\text{ClF}_3\text{N}_5\text{O}

This structure includes a triazole ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with triazole rings often exhibit significant anticancer properties. Specifically, studies have demonstrated that related triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the inhibition of key signaling pathways such as EGFR and caspase activation leading to apoptotic cell death .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)2.57EGFR inhibition, apoptosis induction
MDA-MB-2314.08Caspase activation
HeLa (Cervical)5.24Tubulin polymerization inhibition

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances its lipophilicity and antimicrobial potency .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus8Effective
MRSA16Moderate efficacy
Escherichia coli>32Ineffective

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of several triazole derivatives, including the compound . In vitro assays revealed that it significantly inhibited the growth of cancer cells while showing minimal toxicity to normal cells. The study concluded that this compound could serve as a lead for developing new anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Induction of Apoptosis: Activation of apoptotic pathways through caspase activation is a common mechanism.
  • Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and interference with metabolic pathways are noted mechanisms.

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